![molecular formula C13H21N3O3 B11849915 tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11849915.png)
tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(hydroxyméthyl)-1-méthyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate de tert-butyle est un composé organique complexe appartenant à la classe des imidazo[4,5-c]pyridines. Ce composé est caractérisé par la présence d'un groupe tert-butyle, d'un groupe hydroxyméthyle et d'un ester carboxylate.
Méthodes De Préparation
La synthèse du 4-(hydroxyméthyl)-1-méthyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate de tert-butyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau imidazo[4,5-c]pyridine : Cela peut être réalisé par la cyclisation de précurseurs appropriés dans des conditions acides ou basiques.
Introduction du groupe tert-butyle : Cette étape implique souvent l'utilisation d'halogénures de tert-butyle en présence d'une base.
Hydroxyméthylation : Le groupe hydroxyméthyle peut être introduit par une réaction d'hydroxyméthylation utilisant du formaldéhyde et un catalyseur approprié.
Estérification : La dernière étape implique l'estérification du groupe acide carboxylique avec de l'alcool tert-butylique en conditions acides.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité de la réaction.
Analyse Des Réactions Chimiques
Le 4-(hydroxyméthyl)-1-méthyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé en acide carboxylique à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du noyau imidazo[4,5-c]pyridine, à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe tert-butyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Hydrolyse de l'ester : Le groupe ester peut être hydrolysé en l'acide carboxylique correspondant en conditions acides ou basiques.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, les amines, les alcools). Les principaux produits formés à partir de ces réactions comprennent les acides carboxyliques, les alcools et les imidazo[4,5-c]pyridines substituées.
Applications de la recherche scientifique
Le 4-(hydroxyméthyl)-1-méthyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate de tert-butyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme intermédiaire pharmaceutique et son rôle dans le développement de médicaments.
Industrie : Il est utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés structurelles uniques.
Mécanisme d'action
Le mécanisme d'action du 4-(hydroxyméthyl)-1-méthyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, en fonction de ses modifications structurelles. Il peut également interagir avec les récepteurs cellulaires, influençant les voies de transduction du signal et les réponses cellulaires. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Le 4-(hydroxyméthyl)-1-méthyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate de tert-butyle peut être comparé à d'autres composés similaires, tels que :
2-méthyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate de tert-butyle : Ce composé a une structure de base similaire mais diffère par la présence d'un cycle oxazolo.
4-tert-butylpyridine : Ce composé partage le groupe tert-butyle mais ne possède pas le noyau imidazo[4,5-c]pyridine.
(5-méthoxy-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate de tert-butyle : Ce composé possède un groupe ester similaire mais diffère par la présence d'un groupe méthoxy et d'un cycle dioxaborolan.
Propriétés
Formule moléculaire |
C13H21N3O3 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-9-11(10(16)7-17)14-8-15(9)4/h8,10,17H,5-7H2,1-4H3 |
Clé InChI |
DROLGHGKHHDECN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1CO)N=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


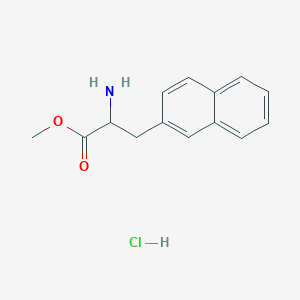


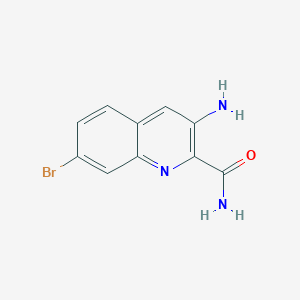
![Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11849842.png)
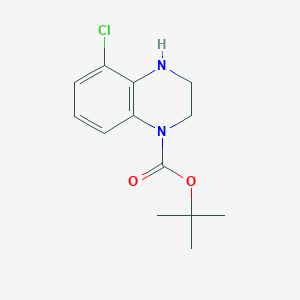

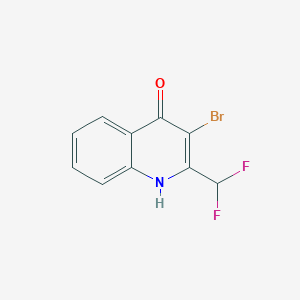
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
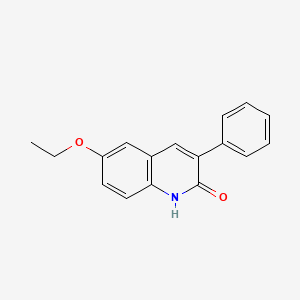

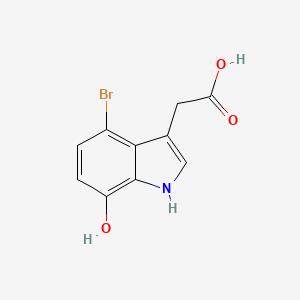
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)
